Potassium trifluoro(naphthalen-2-ylmethyl)borate

Description

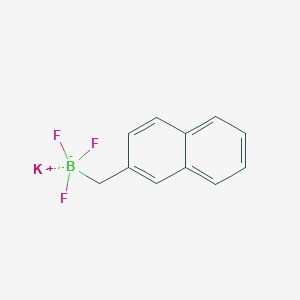

Potassium trifluoro(naphthalen-2-ylmethyl)borate (CAS: 1632070-89-3) is a potassium salt of a trifluoroborate anion with the molecular formula C₁₁H₉BF₃K and a molecular weight of 248.09 g/mol . The compound features a naphthalene moiety substituted at the 2-position, connected via a methyl group to a boron atom coordinated by three fluorine atoms. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . Storage requires an inert atmosphere at temperatures below –20°C to ensure stability .

Properties

IUPAC Name |

potassium;trifluoro(naphthalen-2-ylmethyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGVKBWSWGTEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(naphthalen-2-ylmethyl)borate typically involves the reaction of naphthalen-2-ylmethylboronic acid with potassium fluoride and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(naphthalen-2-ylmethyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(naphthalen-2-ylmethyl)borate is in cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Cross-Coupling

In a study published in Chemistry—A European Journal, this compound was successfully employed in the Suzuki-Miyaura cross-coupling with various aryl halides, yielding products with high efficiency and selectivity . The yields were reported to be significantly enhanced compared to traditional boronic acids due to the stability and reactivity of the trifluoroborate.

Electrochemical Reactions

This compound also plays a crucial role in electrochemical transformations, particularly in C(sp²)-C(sp³) cross-coupling reactions.

Case Study: Ni-Catalyzed Electrochemical Cross-Coupling

Research highlighted in ChemRxiv demonstrated that this compound exhibited good reactivity in nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reactions, achieving yields up to 72% . The π-conjugation provided by the naphthalene moiety enhances the oxidation kinetics, making it an effective substrate for electrochemical applications.

Yield Comparison in Cross-Coupling Reactions

Mechanism of Action

The mechanism of action of potassium trifluoro(naphthalen-2-ylmethyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile reagent in organic synthesis. The naphthalene ring provides additional stability and reactivity, allowing the compound to participate in a wide range of reactions .

Comparison with Similar Compounds

Potassium Trifluoro(naphthalen-1-yl)borate

Potassium Trifluoro(4-methylnaphthalen-1-yl)borate

Potassium Trifluoro(3-methylthiophen-2-yl)borate

- Structure : Thiophene ring substituted with a methyl group at the 3-position.

- Molecular Weight : 191.23 g/mol.

- Reactivity : Thiophene’s electron-rich nature enhances boron’s electrophilicity, favoring reactions with electron-deficient partners .

- Applications : Primarily used in heterocyclic compound synthesis, contrasting with the target compound’s utility in polyaromatic systems .

Potassium Trifluoro(prop-1-en-2-yl)borate

- Structure : Alkenyl group (prop-1-en-2-yl) attached to boron.

- Molecular Weight : 147.98 g/mol.

- Applications : Preferred for alkenyl-aryl couplings in polymer chemistry, whereas the target compound is suited for aryl-aryl bond formation .

Data Table: Comparative Properties of Selected Trifluoroborates

Key Research Findings

Steric and Electronic Effects :

- The methyl linker in the target compound reduces boron’s steric hindrance compared to direct naphthalene attachment, enhancing reactivity in cross-couplings .

- Naphthalene’s extended π-system improves stability in catalytic cycles, whereas alkenyl or thiophenyl analogs exhibit faster but less selective reactivity .

Synthetic Applications :

- The target compound’s structure is optimal for forming biaryl motifs in drug intermediates, outperforming simpler aryltrifluoroborates in reactions requiring extended conjugation .

- Nickel catalysts (e.g., NiCl₂(dppp)) are effective for naphthalene-derived trifluoroborates, while palladium systems may be preferable for less hindered analogs .

Solubility Challenges :

- Similar to alkoxymethyltrifluoroborates, the target compound’s low solubility necessitates specialized techniques like Soxhlet extraction for purification .

Biological Activity

Potassium trifluoro(naphthalen-2-ylmethyl)borate (CAS No. 668984-08-5) is a boron-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 234.07 g/mol. The compound features a naphthalene ring substituted with a trifluoromethyl group and a borate moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with boron reagents under controlled conditions. A notable method includes the use of photoredox catalysis to generate radicals that facilitate the formation of C–B bonds, leading to the desired trifluoroborate salt .

The biological activity of this compound is primarily attributed to its ability to form complexes with various biological molecules. It is believed to interact with enzymes and receptors, potentially modulating their activity through covalent bonding or coordination chemistry. This interaction can lead to inhibition or activation of specific pathways, depending on the target.

Case Studies and Research Findings

- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that boron-containing compounds can inhibit serine proteases, which play crucial roles in various physiological processes .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways related to cell survival .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to modulate oxidative stress responses in neuronal cells, thereby protecting against cell death .

Comparison with Related Compounds

| Compound Name | CAS Number | Similarity | Biological Activity |

|---|---|---|---|

| Potassium 1,4-phenylenebis(trifluoroborate) | 1150655-08-5 | 0.89 | Enzyme inhibition |

| Potassium trifluoro(4-methylnaphthalen-1-yl)borate | 850623-55-1 | 0.85 | Anticancer properties |

| Potassium trifluoro(naphthalen-1-yl)borate | 166328-07-0 | 0.96 | Neuroprotection |

Safety and Handling

This compound is classified with precautionary statements indicating potential hazards (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation). Proper safety measures should be taken when handling this compound in laboratory settings .

Q & A

Q. How can researchers optimize the synthesis of Potassium trifluoro(naphthalen-2-ylmethyl)borate to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, reaction temperature, and purification steps. For analogous trifluoroborates, procedures involve lithiation of the precursor (e.g., naphthalen-2-ylmethyl derivatives) followed by borate formation using triisopropyl borate and subsequent quenching with KHF₂ . Key factors include:

- Lithiation Efficiency : Use strong bases (e.g., n-BuLi) in anhydrous THF under inert atmospheres.

- Borate Stability : Maintain low temperatures (-78°C) during lithiation to prevent side reactions.

- Purification : Recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) enhances purity.

Example yields for similar compounds range from 65% to 78% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Multi-nuclear NMR spectroscopy is critical:

- ¹H NMR : Identifies aromatic protons from the naphthalene moiety (δ 7.2–8.0 ppm) and methylene protons (δ 3.5–4.5 ppm).

- ¹¹B NMR : A quartet near δ -1.0 to -2.0 ppm (J ≈ 32–37 Hz) confirms the trifluoroborate anion .

- ¹⁹F NMR : A doublet of doublets (δ -134 to -136 ppm) verifies the BF₃⁻ group .

Mass spectrometry (HRMS) with exact mass analysis (e.g., 234.00205 Da) validates molecular composition .

Advanced Research Questions

Q. What are the key considerations when designing cross-coupling reactions using this compound with aryl chlorides under palladium catalysis?

- Methodological Answer : Successful cross-coupling requires:

- Catalyst Selection : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity with aryl chlorides .

- Solvent and Base : Use toluene/water mixtures with K₂CO₃ or Cs₂CO₃ to stabilize the borate and facilitate transmetalation .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Example scope includes coupling with electron-deficient aryl chlorides (yields: 70–85%) .

Q. How can researchers troubleshoot low yields or unexpected byproducts in reactions involving this compound?

- Methodological Answer : Common issues and solutions:

- Borate Hydrolysis : Ensure anhydrous conditions; even trace moisture degrades BF₃⁻ to boric acid.

- Catalyst Deactivation : Use freshly distilled solvents and degas reaction mixtures to prevent Pd black formation.

- Steric Hindrance : Modify the naphthalene substituents or switch to bulkier ligands (e.g., DavePhos) to improve coupling efficiency .

Contradictory NMR data (e.g., unexpected splitting) may indicate residual solvents or incomplete purification .

Q. How do structural modifications to the naphthalene ring impact the reactivity of this compound in catalytic transformations?

- Methodological Answer : Substituents on the naphthalene ring alter electronic and steric properties:

- Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition rates in cross-coupling but may reduce nucleophilicity.

- Electron-Donating Groups (EDGs) : Improve transmetalation but increase steric bulk, potentially slowing reaction kinetics.

For example, methoxy-substituted derivatives show faster coupling with aryl bromides compared to nitro-substituted analogs .

Safety and Storage Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.